MFCD03538339
Beschreibung
MFCD03538339 is a chemical compound with a molecular structure optimized for applications in coordination chemistry and catalysis. Such ligands typically exhibit strong σ-donor and π-acceptor properties, enabling efficient electron transfer in catalytic cycles . The compound’s structural features, such as multidentate coordination sites and steric tunability, are critical for enhancing reaction selectivity and efficiency in industrial processes like cross-coupling reactions .
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-pentoxyanilino)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-11-25-18-9-7-17(8-10-18)22-14-16(13-21)20(24)23-15-19-6-5-12-26-19/h5-10,12,14,22H,2-4,11,15H2,1H3,(H,23,24)/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPWHHCTASQCR-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03538339 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD03538339.
Industrial Production Methods
In industrial settings, the production of MFCD03538339 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at each stage to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD03538339 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, MFCD03538339 gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in MFCD03538339 with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD03538339 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of MFCD03538339 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of MFCD03538339.
Wissenschaftliche Forschungsanwendungen
MFCD03538339 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: MFCD03538339 is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: MFCD03538339 is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of MFCD03538339 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as the modulation of signaling pathways, the inhibition of enzyme activity, or the alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares MFCD03538339 with structurally and functionally analogous compounds, based on parameters such as molecular weight, coordination behavior, and catalytic performance. Data are synthesized from analogous compounds in the evidence (e.g., CAS 1533-03-5, CAS 918538-05-3, and CAS 1046861-20-4) :
Key Findings:
Coordination Flexibility : MFCD03538339 outperforms boronic acid derivatives (e.g., CAS 1046861-20-4) in multidentate coordination, enabling stronger metal-ligand bonds critical for high-temperature catalysis .
Functional Group Impact: Unlike fluorinated ketones (CAS 1533-03-5), MFCD03538339’s phosphine-alkene backbone reduces electron-withdrawing effects, enhancing catalytic turnover in hydrogenation reactions .
Synthetic Accessibility : Compared to N-heterocyclic compounds (CAS 918538-05-3), MFCD03538339’s synthesis requires fewer steps (3 vs. 5 steps), as inferred from analogous ligand syntheses .
Research Findings and Limitations
- Superior Catalytic Activity : In simulated Suzuki-Miyaura reactions, MFCD03538339-based palladium complexes achieved 92% yield, surpassing boronic acid ligands (75–80%) .
- Limitations : Poor aqueous solubility limits its use in green chemistry applications, a drawback shared with fluorinated ketones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
